molecular formula C10H16N4O B13648725 2-(3-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

2-(3-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B13648725
M. Wt: 208.26 g/mol
InChI Key: HYNUJOXPCZJONK-UHFFFAOYSA-N
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Description

2-(3-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features a pyrazole ring and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Amination: Introduction of the amino group to the pyrazole ring.

    Formation of the Pyrrolidine Ring: This can be synthesized through the cyclization of a suitable precursor.

    Coupling: The final step involves coupling the pyrazole and pyrrolidine rings through a propanone linker.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanone linker.

    Substitution: The amino group on the pyrazole ring can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-(3-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
  • 2-(3-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)butan-1-one

Uniqueness

The unique combination of the pyrazole and pyrrolidine rings in 2-(3-Amino-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C10H16N4O/c1-8(14-7-4-9(11)12-14)10(15)13-5-2-3-6-13/h4,7-8H,2-3,5-6H2,1H3,(H2,11,12)

InChI Key

HYNUJOXPCZJONK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)N2C=CC(=N2)N

Origin of Product

United States

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